molecular formula C6H7N3O2 B1439395 5-hydroxypicolinohydrazide CAS No. 856835-98-8

5-hydroxypicolinohydrazide

Cat. No.: B1439395
CAS No.: 856835-98-8
M. Wt: 153.14 g/mol
InChI Key: AILKVQXYFSGZLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-hydroxypicolinohydrazide involves the reaction of pyridine-2-carbohydrazide with appropriate reagents under controlled conditions. For instance, the reaction of pyridine-2-carbohydrazide with 5-nitrofuran-2-carboxaldehyde or 5-nitrothiophene-2-carboxaldehyde can yield Schiff bases .

Industrial Production Methods

Industrial production methods for this compound may involve the use of alginate as a precursor. Alginate can be converted into 5-hydroxypyridine-2-carboxylic acid using alginate lyase and recombinant oligoalginate lyase, followed by further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxypicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5-hydroxypicolinohydrazide involves its interaction with molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxypicolinohydrazide is unique due to its hydroxyl group, which enhances its reactivity and bioactivity compared to other pyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

5-hydroxypyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)5-2-1-4(10)3-8-5/h1-3,10H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKVQXYFSGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669390
Record name 5-Hydroxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856835-98-8
Record name 5-Hydroxy-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856835-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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